4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole
Description
4-(4-Bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a bromobenzenesulfonyl group at position 4, a 2-chlorophenyl group at position 1, and a methyl group at position 3.
Properties
IUPAC Name |
4-(4-bromophenyl)sulfonyl-1-(2-chlorophenyl)-5-methyltriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3O2S/c1-10-15(23(21,22)12-8-6-11(16)7-9-12)18-19-20(10)14-5-3-2-4-13(14)17/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWFAELZWSNCLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole is part of a class of compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, characterization, and biological activities, including antibacterial, antiviral, and anticancer properties.
Synthesis and Characterization
The synthesis of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole typically involves the reaction of appropriate precursors under controlled conditions. The structure is confirmed using techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Fourier Transform Infrared Spectroscopy (FT-IR)
- Mass Spectrometry (MS)
These methods help verify the molecular structure and purity of the synthesized compound.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. For instance, compounds containing the triazole ring have been tested against various gram-positive and gram-negative bacteria. The disc diffusion method revealed that certain derivatives exhibit significant antibacterial activity, although none surpassed standard antibiotics like Cefuroxime .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Bacteria Tested | Activity Level |
|---|---|---|
| 6d | Staphylococcus aureus | High |
| 6a | E. coli | Low |
| 6g | Pseudomonas aeruginosa | Moderate |
Antiviral Activity
Triazoles have also shown promising antiviral activities. Research indicates that they can inhibit viral replication and may serve as potential candidates for developing antiviral drugs. For example, some derivatives have been evaluated against viruses responsible for respiratory infections and have demonstrated moderate efficacy .
Anticancer Activity
The anticancer potential of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole has been a focal point in recent research. Studies have indicated that triazole derivatives can induce apoptosis in cancer cells by targeting specific pathways related to tumor growth and survival. For instance, certain compounds have shown activity against colon carcinoma and breast cancer cell lines with IC50 values indicating their potency .
Table 2: Anticancer Activity Against Various Cell Lines
| Cell Line | Compound Tested | IC50 (µM) |
|---|---|---|
| HCT-116 (Colon) | 47f | 6.2 |
| T47D (Breast) | 47e | 43.4 |
| T47D (Breast) | 47f | 27.3 |
Case Studies
Several case studies have documented the synthesis and biological evaluation of triazole derivatives:
- Synthesis and Evaluation of Antibacterial Activity : A series of triazole derivatives were synthesized and tested against common bacterial strains. Compound 6d exhibited the highest antibacterial activity among the tested series .
- Antiviral Screening : A study evaluated various triazole derivatives against viral pathogens, indicating that modifications to the triazole ring could enhance antiviral efficacy .
- Anticancer Studies : Investigations into the anticancer properties revealed that certain modifications to the triazole structure led to improved activity against specific cancer cell lines, suggesting a pathway for future drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Triazole Derivatives
Key Compounds for Comparison :
Structural Insights :
- Isostructurality: Compounds 4 and 5 are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogen substituents (Cl in 4 vs. Br in 5), their crystal packing remains nearly identical, with minor adjustments to accommodate halogen size differences .
Table 1: Halogen Substituent Effects on Triazole Derivatives
Benzenesulfonyl-Containing Triazoles
Key Compound for Comparison :
Functional Group Impact :
- Electron-Withdrawing Effects: The bromobenzenesulfonyl group in the target compound may increase electrophilicity compared to non-sulfonylated analogs, influencing reactivity in synthetic pathways .
Pharmacological Potential and SAR Trends
Key Compounds for Comparison :
- Compound 6m : 5-[2-(4-Bromophenyl)-1,3-Benzoxazol-5-yl]-4-(2-Methylphenyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione**: Exhibits IR peaks at 533 cm⁻¹ (C-Br) and 1H-NMR signals for triazole protons (δ 9.51 ppm), providing spectral benchmarks for halogenated triazoles .
- Ethyl 5-((-(3-(1-(4-Bromophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-1-Phenyl-1H-Pyrazol-4-yl)Methylene)Hydrazono)-4-(4-Tolyl)-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxylate (91): Demonstrates anticancer activity against breast cancer cells, highlighting the role of bromo and triazole groups in bioactivity .
Structure-Activity Relationship (SAR) Trends :
Q & A
Q. How can researchers optimize the synthesis of 4-(4-bromobenzenesulfonyl)-1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazole to improve yield and purity?
- Methodological Answer : Synthesis optimization typically involves varying reaction conditions (solvent, temperature, catalyst). For triazole derivatives, cyclization reactions under acidic or basic conditions are critical. For example, describes an unexpected ring closure using sulfuric acid, yielding 75% of a structurally similar triazole-thiadiazole hybrid. Refluxing with hydroxylamine hydrochloride in glacial acetic acid (as in ) may enhance purity. Monitor reaction progress via TLC or HPLC, and characterize intermediates using NMR (e.g., H/C) to confirm structural integrity .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : Assign H and C peaks to confirm substituent positions (e.g., methyl group at C5, bromobenzenesulfonyl at C4). provides NMR data for analogous triazoles, highlighting chemical shifts for aromatic protons (δ 7.0–8.0 ppm) and methyl groups (δ 2.0–2.5 ppm).
- X-ray crystallography : Use SHELXL () for structure refinement. and demonstrate successful single-crystal analysis of bromophenyl-triazole derivatives, with R-factors <0.04. ORTEP () can visualize anisotropic displacement parameters .
Q. How can in vitro biological activity screening be designed for this compound?
- Methodological Answer : Prioritize assays relevant to triazole pharmacology (antimicrobial, anticancer). details antimicrobial testing against bacterial/fungal strains using broth dilution assays. For cytotoxicity, employ MTT assays on cancer cell lines. Include positive controls (e.g., fluconazole for antifungal activity) and validate results with dose-response curves (IC/MIC values) .
Advanced Research Questions
Q. What computational strategies can predict binding interactions between this compound and biological targets (e.g., enzymes)?
Q. How should researchers resolve contradictions in biological activity data (e.g., unexpected inactivity in specific assays)?
- Methodological Answer : Re-evaluate assay conditions (pH, solvent compatibility) and compound stability. For example, notes unexpected thiadiazole formation during synthesis, which altered bioactivity. Use LC-MS to detect degradation products. Cross-validate with orthogonal assays (e.g., SPR for binding affinity vs. cell-based efficacy) .
Q. What experimental approaches can elucidate the compound’s metabolic stability and degradation pathways?
- Methodological Answer : Conduct hepatic microsome assays to identify phase I/II metabolites (LC-HRMS). For forced degradation studies, expose the compound to heat, light, and hydrolytic conditions (acid/base). highlights the role of glacial acetic acid in stabilizing intermediates during synthesis, suggesting pH-sensitive degradation .
Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?
- Methodological Answer : Synthesize derivatives with modified substituents (e.g., replace bromobenzenesulfonyl with methoxy or fluoro groups). and provide SAR templates for triazole-thiazole hybrids, showing that substituent electronegativity impacts antimicrobial potency. Use multivariate analysis (e.g., PCA) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
